molecular formula C18H23ClN2O5 B8550292 tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No.: B8550292
M. Wt: 382.8 g/mol
InChI Key: HBTIOUGSQWDHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound with a unique structure that combines elements of furan, pyridine, and imidodicarbonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyridine core: This step involves the cyclization of a suitable precursor to form the furo[2,3-c]pyridine ring system.

    Chlorination: Introduction of the chlorine atom at the 2-position of the furo[2,3-c]pyridine ring.

    Methylation: Addition of a methyl group at the 3-position.

    Imidodicarbonate formation: Reaction of the intermediate with di-tert-butyl imidodicarbonate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The furo[2,3-c]pyridine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The imidodicarbonate group can be hydrolyzed to form corresponding amines and carbonates.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the furo[2,3-c]pyridine ring.

    Reduction: Reduced derivatives of the furo[2,3-c]pyridine ring.

    Hydrolysis: Corresponding amines and carbonates.

Scientific Research Applications

tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)carbamate
  • Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)urea
  • Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)thiourea

Uniqueness

tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is unique due to the presence of the imidodicarbonate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the furo[2,3-c]pyridine ring with the imidodicarbonate group makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H23ClN2O5

Molecular Weight

382.8 g/mol

IUPAC Name

tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C18H23ClN2O5/c1-10-11-8-9-20-14(12(11)24-13(10)19)21(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h8-9H,1-7H3

InChI Key

HBTIOUGSQWDHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate (3.0 g, 8.15 mmol) in dry THF (100 mL) was cooled to −65° C. to −75° C. and LDA (1.8 M in THF/heptanes/ethylbenzene, 6.0 mL, 10.8 mmol), pre-cooled to the same temperature, was added slowly via syringe over a period of 10 min. The mixture was stirred for 1.5 h at −65° C. to −75° C. and then treated with methyl iodide (0.76 mL, 12.2 mmol) in dry THF added slowly via syringe. The mixture was allowed to warm to RT overnight and was quenched by the addition of water (50 mL) and diluted with EtOAc (100 mL). The phases were separated and the organic phase was dried over Na2SO4, and concentrated in vacuo leaving 3.2 g of a brown solid which was used without further purification. 1H NMR (400 MHz, CDCl3): δ 8.25 (d, J=5.5 Hz, 1H), 7.39 (d, J=5.5 Hz, 1H), 2.22 (s, 3H), 1.40 (s, 18H).
Name
Di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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